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Introduction

Poly(ADP-ribose) polymerase 16 (PARP16) is a key enzyme localized to the endoplasmic
reticulum (ER) that plays a crucial role in the unfolded protein response (UPR).[1][2] Its
involvement in cellular stress responses has made it an attractive target for drug discovery,
particularly in the context of cancer therapy.[3] DB008 is a potent and selective covalent
inhibitor of PARP16, designed to irreversibly bind to a non-conserved cysteine residue
(Cys169) within the NAD+ binding pocket.[3] A key feature of DB008 is the inclusion of an
ethynyl group, which serves a dual purpose: it enhances selectivity by binding to a unique
hydrophobic pocket and acts as a "click handle" for copper-catalyzed azide-alkyne
cycloaddition (CuUAAC) reactions.[3] This property allows for the direct, fluorescence-based
detection of PARP16 in various experimental settings, providing a powerful tool for studying its
activity and for screening potential inhibitors.

These application notes provide detailed protocols for the use of DB008 in fluorescence-based
PARP16 detection, including in-gel fluorescence analysis and in-cell competition assays.

Data Presentation
Table 1: Properties of DB008
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Property

Value

Reference

Target

PARP16

[3]

Mechanism of Action

Covalent, irreversible inhibitor

[3]

ICso (PARP16)

0.27 uM

[3]

Binding Site

Cys169 in NAD+ binding
pocket

[3]

Chemical Feature

Acrylamide electrophile,
Ethynyl group (for click

chemistry)

[3]

Cell Permeability

Yes

[3]

Parameter Value

Assay Conditions Reference

90.0 nM (95% CI:

Apparent Kd (in-cell
PP ( ) 52.5-231 nM)

Myc2x-PARP16
expressing HEK 293T
cells, 2-hour treatment
with DB008

kinact/KI 5.95x 103 Mts?

Time-dependent
labeling of Myc2x-
PARP16 in HEK 293T

cells

[3]

Talazoparib ICso (in-
- 949 nM
cell competition)

Myc2x-PARP16

expressing HEK 293T

cells, 1-hour pre-

incubation with [3]
Talazoparib, followed

by 30 min DB008 (0.3

MUM) treatment

Signaling Pathway
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The following diagram illustrates the role of PARP16 in the unfolded protein response (UPR)
pathway. Under ER stress, PARP16 is activated and is required for the activation of two key ER
stress sensors, PERK and IRE1a.[1][2]

Cytosol

Endoplasmic Reticulum

ADP-ribosylates phosphorylates
PERK (inactive) ERK (active)

Click to download full resolution via product page
PARP16-mediated Unfolded Protein Response (UPR) signaling pathway.

Experimental Protocols
Protocol 1: In-Gel Fluorescence Detection of PARP16

This protocol describes the labeling of PARP16 in cell lysates using DB008 followed by a click
reaction with a fluorescent azide for visualization by SDS-PAGE.

Materials:

o Cells expressing PARP16 (e.g., HEK 293T cells overexpressing Myc-tagged PARP16, or
HAP1 WT cells for endogenous PARP16)

» DBO008 (stock solution in DMSO)
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 Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

e Fluorescent azide (e.g., TAMRA-azide, stock solution in DMSQO)

e Click Chemistry Reaction Buffer Components:
o Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in H20
o Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA), 2 mM in DMSO/t-BuOH (4:1)
o Copper(ll) sulfate (CuSOa4), 50 mM in H20

e 4x Laemmli sample buffer

o SDS-PAGE gels

e Fluorescence gel scanner

Procedure:

e Cell Lysis: a. Harvest cells and wash with cold PBS. b. Lyse the cell pellet in ice-cold Lysis
Buffer. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Clarify the
lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and
determine the protein concentration (e.g., using a BCA assay).

« DBO008 Labeling: a. In a microcentrifuge tube, dilute the cell lysate to a final concentration of
1-2 mg/mL with Lysis Buffer. b. Add DB008 to the desired final concentration (e.g., a dose-
response from 10 nM to 1 uM). For a negative control, add an equivalent volume of DMSO.
c. Incubate for 30-60 minutes at room temperature.

o Click Chemistry Reaction: a. To the DB008-labeled lysate, add the following click chemistry

reagents in order:

o Fluorescent azide (e.g., TAMRA-azide) to a final concentration of 10-50 uM.

o TCEP to a final concentration of 1 mM.

o TBTAto a final concentration of 100 uM.

o CuSOa to a final concentration of 1 mM. b. Vortex briefly to mix. c. Incubate for 1 hour at
room temperature, protected from light.
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o Sample Preparation for SDS-PAGE: a. Add 4x Laemmli sample buffer to the reaction
mixture. b. Boil the samples at 95°C for 5-10 minutes.

¢ In-Gel Fluorescence Scanning: a. Load the samples onto an SDS-PAGE gel and perform
electrophoresis. b. After electrophoresis, scan the gel using a fluorescence scanner with the
appropriate excitation and emission wavelengths for the chosen fluorescent azide (e.g., for
TAMRA: Ex: ~546 nm, Em: ~579 nm). c. (Optional) Stain the gel with Coomassie Brilliant
Blue to visualize total protein loading.

Cell Lysis

Protein Quantification

Incubate with DB0O08

Click Reaction
(Fluorescent Azide, TCEP,
TBTA, CuSO04)

Add Sample Buffer & Boil

SDS-PAGE

In-Gel Fluorescence Scan
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Experimental workflow for in-gel fluorescence detection of PARP16.

Protocol 2: In-Cell PARP16 Labeling and Competition
Assay

This protocol allows for the assessment of PARP16 target engagement by competitor
compounds in intact cells.

Materials:

o Cells expressing PARP16 (e.g., HEK 293T cells overexpressing Myc-tagged PARP16)
» Cell culture medium

o Competitor compound (e.g., Talazoparib, stock solution in DMSO)

« DBO008 (stock solution in DMSO)

e PBS

 Lysis Buffer

» Reagents for click chemistry and in-gel fluorescence analysis (as in Protocol 1)
Procedure:

e Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere
overnight. b. Pre-treat the cells with the desired concentrations of the competitor compound
(or DMSO vehicle control) for 1-2 hours in serum-free medium. c. Add DB008 to a final
concentration of ~300 nM (a concentration that gives saturable labeling) to all wells and
incubate for 30 minutes.

o Cell Lysis: a. Aspirate the medium and wash the cells once with cold PBS. b. Lyse the cells
directly in the wells using ice-cold Lysis Buffer. c. Collect the lysates and proceed with
clarification and protein quantification as described in Protocol 1.
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e Click Chemistry and Analysis: a. Perform the click chemistry reaction on the lysates as
described in Protocol 1. b. Prepare samples for SDS-PAGE, run the gel, and perform in-gel
fluorescence scanning.

+ Data Analysis: a. Quantify the fluorescence intensity of the PARP16 band in each lane using
image analysis software. b. Normalize the signal to a loading control if necessary. c. Plot the
normalized fluorescence intensity against the concentration of the competitor compound to
determine the ICso.

Seed and Culture Cells

Pre-treat with Competitor
Compound or Vehicle

!

Treat with DB008

Wash and Lyse Cells

Click Reaction with
Fluorescent Azide

SDS-PAGE and
In-Gel Fluorescence Scan

Quantify Fluorescence
and Determine IC50
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Workflow for the in-cell PARP16 competition assay.

Troubleshooting

¢ High Background Fluorescence:

o Ensure complete removal of excess fluorescent azide by performing a protein precipitation
step (e.g., with methanol/chloroform) after the click reaction and before adding the sample
buffer.

o Optimize the concentration of the fluorescent azide; lower concentrations may reduce

background.
o Include a control reaction without DB008 to assess the level of non-specific labeling.
e Low Signal:
o Increase the incubation time with DB008 or the duration of the click reaction.

o Ensure the activity of the click chemistry reagents, particularly TCEP and sodium
ascorbate, which can oxidize over time. Prepare fresh solutions.

o Confirm the expression of PARP16 in your cell line by Western blot.
 Irreproducible Results:

o Ensure accurate protein quantification and equal loading of protein for all samples.

o Maintain consistent incubation times and temperatures for all steps.

o Use fresh lysis buffer with protease and phosphatase inhibitors.

Conclusion

DBO008 is a valuable chemical probe for the fluorescence-based detection and characterization
of PARP16. Its covalent nature and integrated click chemistry handle enable robust and
sensitive labeling of PARP16 in both cell lysates and intact cells. The protocols provided herein
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offer a framework for researchers to utilize DB008 for studying PARP16 biology and for the
discovery and characterization of novel PARP16 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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